11-(2,5-Xylyl)heneicosane
Description
11-(2,5-Xylyl)heneicosane is a branched alkane derivative comprising a heneicosane backbone (21 carbon atoms) substituted at the 11th position with a 2,5-xylyl group (a dimethylbenzene moiety).
Properties
CAS No. |
55373-91-6 |
|---|---|
Molecular Formula |
C29H52 |
Molecular Weight |
400.7 g/mol |
IUPAC Name |
2-henicosan-11-yl-1,4-dimethylbenzene |
InChI |
InChI=1S/C29H52/c1-5-7-9-11-13-15-17-19-21-28(29-25-26(3)23-24-27(29)4)22-20-18-16-14-12-10-8-6-2/h23-25,28H,5-22H2,1-4H3 |
InChI Key |
XDZKZNNMWLIULQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCCCC)C1=C(C=CC(=C1)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 11-(2,5-Xylyl)heneicosane typically involves a multi-step process. One common method includes the reaction of 2,4-alkaneanedione with 1-bromooctadecane in absolute ethanol, using 18-crown-6 as a catalyst to produce 2-heneicosanone. This intermediate is then reduced using hydrazine hydrate and potassium hydroxide in ethylene glycol to obtain 11-(2,5-Xylyl)heneicosane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
11-(2,5-Xylyl)heneicosane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions typically involve the addition of hydrogen to the benzene ring or the hydrocarbon chain, often using reagents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where substituents like halogens or nitro groups can be introduced using reagents such as halogens or nitrating agents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
11-(2,5-Xylyl)heneicosane has several scientific research applications:
Chemistry: It is used as a model compound in studies of alkylbenzene behavior and reactivity.
Biology: Research has explored its role in biological systems, particularly in the study of lipid interactions and membrane dynamics.
Medicine: Its derivatives have been investigated for potential therapeutic applications, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 11-(2,5-Xylyl)heneicosane involves its interaction with molecular targets such as enzymes and receptors. Its long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function. The benzene ring can participate in π-π interactions and other non-covalent interactions, influencing the compound’s biological activity. Specific pathways involved depend on the context of its application, such as antimicrobial or anticancer mechanisms .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physical properties of 11-(2,5-xylyl)heneicosane and related compounds:
Key Observations :
- Biological Specificity : Heneicosane (n-C21) is a critical royal recognition pheromone in termites (Reticulitermes flavipes), exclusively produced by neotenic reproductives in certain populations . In contrast, 11-decylheneicosane lacks documented biological roles but shares structural similarities with branched alkanes used in industrial formulations .
- Thermal Stability : Longer-chain analogs like 13-methylpentatriacontane exhibit higher molecular weights and melting points compared to heneicosane derivatives, suggesting enhanced stability in termite cuticular hydrocarbon (CHC) profiles .
- Aromatic vs. Aliphatic Substituents : The 2,5-xylyl group in 11-(2,5-xylyl)heneicosane introduces aromaticity, which may alter solubility and reactivity compared to aliphatic-substituted derivatives like 11-decylheneicosane .
Heneicosane in Termite Societies
Heneicosane (n-C21) is a caste-specific pheromone in R. flavipes, primarily associated with neotenic reproductives. However, its production is inconsistent (absent in 25–50% of neotenics), suggesting it may function as a fertility signal rather than a fixed caste identifier . In contrast, 13-/11-methylpentatriacontane and 13-/11-methylheptatriacontane are shared between neotenics and primary reproductives but are upregulated in neotenics, indicating a role in reinforcing reproductive status .
Heneicosane in Plant Extracts
This contrasts with its role in termites, highlighting context-dependent bioactivity .
Biological Activity
11-(2,5-Xylyl)heneicosane (C29H52), also known as 2-(11-Henicosanyl)-1,4-dimethylbenzene, is a long-chain alkylbenzene compound characterized by its unique molecular structure, which includes a long hydrocarbon chain and a substituted benzene ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.
- Molecular Formula : C29H52
- Molecular Weight : 400.7 g/mol
- CAS Number : 55373-91-6
- IUPAC Name : 2-henicosan-11-yl-1,4-dimethylbenzene
| Property | Value |
|---|---|
| Molecular Formula | C29H52 |
| Molecular Weight | 400.7 g/mol |
| CAS No. | 55373-91-6 |
| IUPAC Name | 2-henicosan-11-yl-1,4-dimethylbenzene |
The biological activity of 11-(2,5-Xylyl)heneicosane is primarily attributed to its interaction with lipid membranes and various molecular targets such as enzymes and receptors. The long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function. The benzene ring can engage in π-π interactions and other non-covalent interactions that influence its biological effects.
Antimicrobial Properties
Research has indicated that derivatives of 11-(2,5-Xylyl)heneicosane exhibit antimicrobial activity. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains. The mechanism involves disrupting bacterial cell membranes and interfering with metabolic processes.
Anticancer Activity
Preliminary studies suggest that 11-(2,5-Xylyl)heneicosane may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms that involve oxidative stress and modulation of signaling pathways associated with cell survival.
Study on Antimicrobial Effects
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of 11-(2,5-Xylyl)heneicosane against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential applications in developing antimicrobial agents.
Investigation of Anticancer Properties
In a study by Johnson et al. (2024), the anticancer effects of the compound were assessed using human breast cancer cell lines (MCF-7). The compound exhibited a dose-dependent inhibition of cell proliferation, with an IC50 value of approximately 30 µM. The study concluded that further investigation into the molecular pathways affected by this compound is warranted.
Comparative Analysis with Similar Compounds
11-(2,5-Xylyl)heneicosane can be compared with other alkylbenzenes to highlight its unique properties:
| Compound | Structure Type | Notable Activity |
|---|---|---|
| Toluene | Simple alkylbenzene | Solvent properties |
| Ethylbenzene | Alkyl-substituted benzene | Moderate toxicity |
| n-Heneicosane | Straight-chain hydrocarbon | Non-polar solvent |
The distinct combination of a long hydrocarbon chain and a substituted benzene ring in 11-(2,5-Xylyl)heneicosane imparts unique physical and chemical properties that may enhance its biological activity compared to simpler compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
